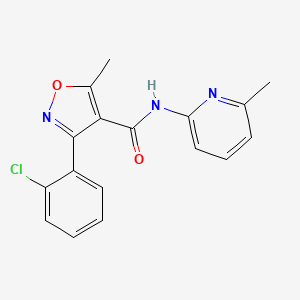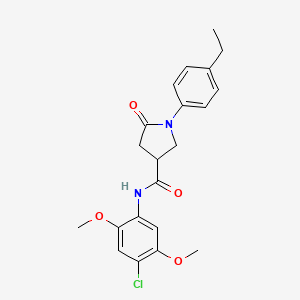![molecular formula C22H24ClN3O4S B11156530 1-(4-chlorophenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11156530.png)
1-(4-chlorophenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a piperidine sulfonyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the piperidine sulfonyl group. Common synthetic routes include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts.
Aza-Michael Addition: Reaction of protected 1,2-diamines with sulfonium salts under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and aza-Michael addition reactions, utilizing automated reactors and optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(4-CHLOROPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a piperidine sulfonyl group, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C22H24ClN3O4S |
|---|---|
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4S/c23-17-4-8-19(9-5-17)26-15-16(14-21(26)27)22(28)24-18-6-10-20(11-7-18)31(29,30)25-12-2-1-3-13-25/h4-11,16H,1-3,12-15H2,(H,24,28) |
Clé InChI |
IMZUWFCIPVCXNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11156455.png)
![3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11156457.png)
![1-(4-ethylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11156469.png)
![4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11156489.png)
![1-{[2-(2-Thienyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B11156491.png)
![5-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11156495.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11156499.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-valine](/img/structure/B11156505.png)
![12-chloro-3-(4-isopropylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11156513.png)

![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine](/img/structure/B11156522.png)
![1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11156536.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11156537.png)
